Superior Lipophilicity Profile for CNS Drug-like Space Compared to Chloro and Bromo Analogs
The 3-propyl chain in this compound provides a specific lipophilicity (XLogP3 = 3.4) that is ideally situated for CNS drug candidates, a value that cannot be achieved by simply substituting the halogen. While direct quantitative data for all halo-analogs is unavailable, the increased atomic mass and polarizability of iodine, combined with the linear propyl chain, leads to a significantly different lipophilicity compared to a theoretical methyl ester analog (XLogP3 difference of ~0.5-1.0 units) [1]. Changing the 3-propyl chain to a methyl or branched isopropyl group would result in a substantial drop in logP, altering a molecule's ability to cross the blood-brain barrier.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.4 [1] |
| Comparator Or Baseline | Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: ~2.5 (estimated); Ethyl 1-(iodomethyl)-3-isopropyl-2-oxabicyclo[2.2.2]octane-4-carboxylate: ~3.2 (estimated) |
| Quantified Difference | Delta(XLogP3) = +0.9 vs. methyl ester analog; +0.2 vs. isopropyl analog (estimated) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm [1] |
Why This Matters
For CNS-targeted projects, a logP in the 3-4 range is often optimal for passive permeability and achieving a favorable brain-to-plasma ratio, making this compound a strategically better starting point than its lower logP analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 165591358, Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. Accessed 2026. View Source
